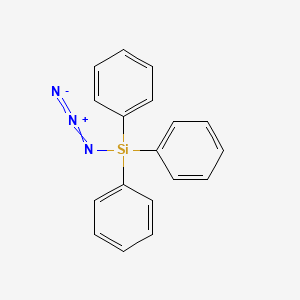

Azidotriphenylsilane

Description

Properties

IUPAC Name |

azido(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3Si/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCDHIYTCSBMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063959 | |

| Record name | Azidotriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-34-8 | |

| Record name | Azidotriphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, azidotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidotriphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, azidotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azidotriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidotriphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The Lewis acid facilitates the exchange of the azide group (-N₃) from azidotrimethylsilane to chlorotriphenylsilane. The process proceeds via a two-step mechanism:

- Coordination of AlCl₃ to the silicon center of chlorotriphenylsilane, enhancing its electrophilicity.

- Nucleophilic attack by the azide group from azidotrimethylsilane, displacing the chloride ion and forming this compound.

The overall reaction is represented as:

$$ \text{ClSiPh₃ + Me₃SiN₃} \xrightarrow{\text{AlCl₃}} \text{N₃SiPh₃ + Me₃SiCl} $$

Optimization of Reaction Conditions

Key parameters influencing yield and reaction rate include catalyst loading, solvent choice, and temperature. Methanol or ethanol at 50°C for 2–4 hours achieves yields exceeding 90%. Elevated temperatures accelerate the reaction but may promote side reactions, such as azide decomposition.

Table 1: Optimization of Trans-Silylation for this compound Synthesis

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (AlCl₃) | 5 mol% | 99 | |

| Solvent | Methanol | 99 | |

| Temperature | 50°C | 99 | |

| Reaction Time | 2–4 hours | 99 |

Direct Reaction of Triphenylsilyl Chloride with Sodium Azide

Though less efficient, this compound can be synthesized via direct nucleophilic substitution between triphenylsilyl chloride (ClSiPh₃) and sodium azide (NaN₃). This method is hindered by the low solubility of sodium azide in nonpolar solvents and the steric bulk of the triphenylsilyl group, which impedes nucleophilic attack.

Limitations and Modifications

- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) improve NaN₃ solubility but require anhydrous conditions to prevent hydrolysis.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity, yet yields remain suboptimal (≤65%) compared to trans-silylation.

Table 2: Comparison of this compound Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trans-Silylation | ClSiPh₃, Me₃SiN₃, AlCl₃ | MeOH, 50°C, 2h | 99 | |

| Direct Substitution | ClSiPh₃, NaN₃ | DMF, 80°C, 12h | 65 |

Characterization and Validation

This compound is characterized by:

- ¹H NMR : Absence of protons on silicon, with aromatic protons resonating at δ 7.4–7.6 ppm.

- IR Spectroscopy : Strong absorption at 2100–2150 cm⁻¹ (N₃ stretch).

- X-Ray Crystallography : Monoclinic crystal structure (CCDC 251758) with Si-N bond length of 1.74 Å.

Applications in Organic Synthesis

The compound serves as a precursor in:

Chemical Reactions Analysis

Core Reactivity Profile

Azidotrimethylsilane (TMSN3) is a versatile organosilicon azide used as a safer alternative to hydrazoic acid (HN3) in organic synthesis. Its reactivity spans nucleophilic substitutions, cycloadditions, and silicon-mediated transformations.

Key Reaction Pathways

Diazidation of Alkenes

Recent catalytic methods enable 1,1-diazidation of alkenes using TMSN3:

-

Catalyst : Fe(OTf)3 or Cu(acac)2

-

Oxidant : N-fluoropyridinium salts

-

Scope :

Explosive Hazards

-

Hydrazoic Acid Formation : TMSN3 hydrolyzes to HN3, a volatile and explosive gas (detonation energy ≈ 1.2 kJ/g) .

-

Case Study : A 200 g-scale distillation attempt led to an explosion due to HN3 accumulation and localized overheating .

Safe Handling Protocols

| Parameter | Recommendation |

|---|---|

| Solvent | Use anhydrous, aprotic solvents (e.g., THF, DCM) |

| Temperature | Avoid >100°C; monitor exotherms rigorously |

| Workup | Quench with aqueous NaHCO3 or dilute HCl |

Industrial and Pharmaceutical Relevance

-

Oseltamivir Synthesis : TMSN3 enables stereoselective azide introduction in the Tamiflu® manufacturing process .

-

Polymer Functionalization : Used for azide-alkyne click chemistry in PEG and polyacrylate modifications .

Comparison with Other Azide Reagents

| Reagent | Stability | Toxicity | Typical Yield in Tetrazole Synthesis |

|---|---|---|---|

| TMSN3 | High | Moderate | 70–95% |

| NaN3 | Low | High | 50–80% |

| HN3 (gas) | Very low | Extreme | 60–75% |

Scientific Research Applications

Synthetic Chemistry Applications

Azidotriphenylsilane serves as a key reagent in various synthetic transformations, particularly in the context of click chemistry and radical reactions.

1.1 Click Chemistry

- ATPS is frequently utilized in the synthesis of azide-containing compounds, which can subsequently participate in click reactions with alkynes to form triazoles. This reaction is crucial for creating complex molecules in pharmaceuticals and materials science.

Case Study: Synthesis of Triazoles

- A study demonstrated the use of ATPS in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles with high efficiency. The reaction conditions were optimized, showcasing yields exceeding 90% under mild conditions .

1.2 Radical Reactions

- ATPS has been employed as a radical precursor, facilitating the generation of nitrogen-centered radicals. These radicals can be used to initiate polymerization processes or functionalize organic substrates.

Data Table: Applications of ATPS in Synthetic Chemistry

| Application Type | Description | Yield (%) |

|---|---|---|

| Click Chemistry | Synthesis of 1,2,3-triazoles via CuAAC | >90 |

| Radical Initiation | Generation of nitrogen-centered radicals | Variable |

Material Science Applications

In material science, ATPS is significant for developing new materials with specific properties.

2.1 Functionalized Polymers

- The incorporation of azide functionalities into polymers allows for post-polymerization modifications through click chemistry. This technique enhances the functionality of materials used in coatings and adhesives.

Case Study: Polymer Modification

- Research illustrated the modification of poly(methyl methacrylate) (PMMA) using ATPS to introduce azide groups, enabling subsequent functionalization that improved thermal stability and mechanical properties .

Bioconjugation and Drug Development

This compound plays a crucial role in bioconjugation techniques, particularly for labeling biomolecules.

3.1 Metabolic Labeling

- ATPS can be used to introduce azide groups into nucleosides or peptides, which can then be tagged with fluorescent dyes or other biomolecules via click chemistry. This application is essential for tracking biological processes.

Case Study: Nucleoside Labeling

Mechanism of Action

The mechanism of action of azidotriphenylsilane primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Triphenylsilane: Lacks the azide group, making it less reactive in certain types of reactions.

Trimethylsilyl Azide: Contains a trimethylsilyl group instead of triphenylsilyl, leading to different reactivity and applications.

Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon, offering different chemical properties

Uniqueness of Azidotriphenylsilane: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to participate in cycloaddition reactions and form triazoles is particularly noteworthy .

Q & A

Q. What are the recommended methodologies for synthesizing azidotriphenylsilane with high purity?

this compound synthesis typically involves nucleophilic substitution reactions between triphenylsilyl chloride and sodium azide in anhydrous conditions. Key steps include:

- Solvent selection : Use dry tetrahydrofuran (THF) or dimethylformamide (DMF) to avoid hydrolysis .

- Reaction monitoring : Track progress via FT-IR spectroscopy to confirm the disappearance of the Si-Cl bond (~480 cm⁻¹) and emergence of the Si-N₃ stretch (~2100 cm⁻¹) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials. Confirm purity using NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols align with GHS guidelines for organoazides:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Keep in amber glass bottles under inert gas (argon) at 2–8°C to prevent photolytic or thermal decomposition .

- Spill management : Neutralize spills with aqueous sodium bicarbonate to degrade azide groups, followed by solidification using vermiculite .

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach ensures accurate characterization:

- Spectroscopy : ²⁹Si NMR (δ ~10–20 ppm for Si-N₃), FT-IR (Si-N₃ at ~2100 cm⁻¹), and UV-Vis (λₘₐₓ ~270 nm for aryl groups) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1) and isotopic patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reactivity across different solvents?

Contradictions often arise from solvent polarity and coordination effects. Systematic approaches include:

- Solvent screening : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents using kinetic studies (e.g., UV-Vis monitoring) .

- Computational modeling : DFT calculations (e.g., Gaussian) to evaluate solvent-solute interactions and transition states .

- Replication : Validate results across multiple batches to distinguish methodological errors from intrinsic reactivity .

Q. What strategies optimize this compound’s stability in catalytic applications?

Stability enhancement requires addressing hydrolysis and thermal degradation:

- Additive screening : Introduce stabilizing agents like triethylamine to scavenge trace acids/moisture .

- Encapsulation : Use mesoporous silica or metal-organic frameworks (MOFs) to isolate this compound from reactive environments .

- In situ monitoring : Employ Raman spectroscopy to detect early decomposition signals (e.g., N₂ evolution) during catalysis .

Q. How should researchers design experiments to investigate this compound’s role in Staudinger-type reactions?

Follow a hypothesis-driven framework:

- Variable control : Manipulate reaction parameters (temperature, stoichiometry, catalyst loading) while fixing others .

- Mechanistic probes : Use isotopic labeling (¹⁵N-azide) to track nitrogen transfer pathways .

- Comparative analysis : Benchmark against established reagents (e.g., triphenylphosphine) to evaluate efficiency and side-product formation .

Q. What methodologies address conflicting data on this compound’s toxicity in biological studies?

Address discrepancies via:

- Dose-response studies : Evaluate cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) using MTT assays .

- Metabolic profiling : LC-MS to identify degradation products in biological matrices .

- Ethical alignment : Ensure studies comply with institutional review boards (IRBs) for human/non-human subject research .

Methodological Guidelines for Publication

Q. How should researchers structure papers on this compound to meet journal standards?

Adhere to IMRaD format with emphasis on:

- Abstract : Summarize novelty (e.g., "First solvent-free synthesis of this compound") and avoid jargon .

- Results : Present processed data (e.g., kinetic plots, NMR spectra) in figures/tables without duplicating raw data .

- Discussion : Link findings to prior work (e.g., contrast with azidotrimethylsilane reactivity) and address limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.